molecular formula C18H19N3O4S B2456326 2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide CAS No. 1260985-60-1

2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide

Cat. No. B2456326
CAS RN: 1260985-60-1
M. Wt: 373.43
InChI Key: UREYFQMUJNYVEQ-UHFFFAOYSA-N
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Description

Chemical Reactions Analysis

Thienopyrimidines are known to undergo a variety of chemical reactions, particularly at the electrophilic carbon atoms of the pyrimidine ring . The methoxyphenyl and propylacetamide groups could also potentially participate in various reactions depending on the conditions.

Future Directions

Given the potential biological activities of thienopyrimidines, this compound could be of interest for further study. Future research could focus on synthesizing the compound and evaluating its biological activity. Additionally, the compound’s structure could be modified to optimize its activity and reduce potential toxicity .

Mechanism of Action

Target of Action

Similar compounds, such as pyrido[2,3-d]pyrimidines, have been known to inhibit dihydrofolate reductase (dhfr) , which plays a crucial role in the synthesis of nucleotides and thus, DNA replication.

Mode of Action

It can be inferred from similar compounds that it might interact with its targets, such as dhfr, leading to inhibition of the enzyme’s activity . This inhibition could result in the disruption of DNA replication, thereby affecting the growth and proliferation of cells.

Biochemical Pathways

The compound, by potentially inhibiting DHFR, affects the folate pathway . This pathway is responsible for the synthesis of nucleotides, which are essential for DNA replication. By inhibiting this pathway, the compound can disrupt DNA replication, leading to cell growth inhibition.

Pharmacokinetics

Similar compounds have shown good drug-like properties

Result of Action

The potential inhibition of DHFR by this compound could lead to the disruption of DNA replication . This disruption could result in the inhibition of cell growth and proliferation, which could be beneficial in the treatment of conditions characterized by rapid cell growth, such as cancer.

properties

IUPAC Name

2-[3-(2-methoxyphenyl)-2,4-dioxothieno[3,2-d]pyrimidin-1-yl]-N-propylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O4S/c1-3-9-19-15(22)11-20-13-8-10-26-16(13)17(23)21(18(20)24)12-6-4-5-7-14(12)25-2/h4-8,10H,3,9,11H2,1-2H3,(H,19,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UREYFQMUJNYVEQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCNC(=O)CN1C2=C(C(=O)N(C1=O)C3=CC=CC=C3OC)SC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(3-(2-methoxyphenyl)-2,4-dioxo-3,4-dihydrothieno[3,2-d]pyrimidin-1(2H)-yl)-N-propylacetamide

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